2-Methyl-2H-indazole-7-carboxaldehyde, with the molecular formula and a molecular weight of 160.17 g/mol, is a significant compound in organic chemistry. This compound is characterized by its unique structure, which includes an indazole ring system substituted with a methyl group and an aldehyde functional group. It is utilized in various scientific applications due to its reactivity and potential biological activities.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information regarding its properties and availability.
2-Methyl-2H-indazole-7-carboxaldehyde belongs to the class of indazole derivatives, which are bicyclic compounds containing a five-membered ring fused to a six-membered aromatic ring. Indazoles are known for their diverse biological activities, making them of interest in medicinal chemistry.
The synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde can be achieved through several methods:
The synthetic routes often involve careful control of reaction conditions such as temperature and pressure, as well as the use of specific solvents to achieve optimal yields. The choice of catalyst can also significantly influence the reaction pathway and product distribution.
The molecular structure of 2-Methyl-2H-indazole-7-carboxaldehyde can be represented using various notations:
InChI=1S/C9H8N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-6H,1H3
CN1C=C2C=CC=C(C2=N1)C=O
These representations indicate that the compound features a methyl group at position 2 of the indazole ring and an aldehyde group at position 7.
The structural data reveals that 2-Methyl-2H-indazole-7-carboxaldehyde has a planar arrangement due to the conjugated system within the indazole framework, which contributes to its stability and reactivity.
The compound participates in various chemical reactions typical for aldehydes and heterocycles:
Reaction conditions such as pH, temperature, and solvent choice are critical for optimizing yields and selectivity in these transformations. The stability of the compound under various conditions also influences the choice of reaction pathway.
While specific mechanisms for 2-Methyl-2H-indazole-7-carboxaldehyde are not extensively documented, compounds in this class often exhibit biological activities through:
Research indicates that modifications on the indazole core can enhance or alter its biological properties, making it a valuable target for drug discovery.
Relevant data regarding melting point, boiling point, and specific reactivity profiles may vary based on purity and preparation methods.
2-Methyl-2H-indazole-7-carboxaldehyde has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4